![molecular formula C10H8BrNO B1375363 (6-Bromoquinolin-8-yl)methanol CAS No. 1266728-35-1](/img/structure/B1375363.png)
(6-Bromoquinolin-8-yl)methanol
Overview
Description
“(6-Bromoquinolin-8-yl)methanol”, also known as BQM, is an organic compound with the chemical formula C10H8BrNO . It has a molecular weight of 238.08 .
Molecular Structure Analysis
The InChI code for “(6-Bromoquinolin-8-yl)methanol” is 1S/C10H8BrNO/c11-9-4-7-2-1-3-12-10 (7)8 (5-9)6-13/h1-5,13H,6H2 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
“(6-Bromoquinolin-8-yl)methanol” is a powder at room temperature .Scientific Research Applications
Antibacterial Properties
(6-Bromoquinolin-8-yl)methanol and its derivatives have been researched for their antibacterial properties. A study highlighted the synthesis of new 6-Bromoquinolin-4-ol derivatives, which exhibited significant antibacterial activity against ESBL producing Escherichia coli and methicillin-resistant Staphylococcus aureus (MRSA) (Arshad et al., 2022).
Potential Antimalarial and Antimicrobial Agents
Derivatives of 6-bromoquinoline have been synthesized for use as antimicrobial and antimalarial agents. One such derivative showed promising results against various microorganisms and the Plasmodium falciparum strain (Parthasaradhi et al., 2015).
Chemosensors for Metal Ions
Novel chemosensors based on 6-bromoquinoline derivatives have been developed for the identification of highly toxic Pd2+ ions. These compounds showed selectivity with fluorescence turn-off performances in methanol, demonstrating their potential in environmental monitoring and safety (Shally et al., 2020).
Synthesis of Quinoline Derivatives
Research has also focused on the synthesis processes of various quinoline derivatives using (6-Bromoquinolin-8-yl)methanol. These processes contribute to the broader field of organic chemistry and are essential for the creation of complex molecules for various applications (Sugiura et al., 1992).
Safety and Hazards
“(6-Bromoquinolin-8-yl)methanol” is classified under the GHS07 category . The hazard statements include H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
This compound is a derivative of quinoline, a heterocyclic aromatic organic compound which has been found to have various biological activities . .
Biochemical Pathways
Quinoline and its derivatives have been found to interact with various biochemical pathways , but the specific pathways affected by (6-Bromoquinolin-8-yl)methanol are yet to be determined.
Pharmacokinetics
It’s important to note that these properties can significantly impact the bioavailability of a compound .
Action Environment
Factors such as temperature, pH, and the presence of other compounds can potentially affect the action of a compound .
properties
IUPAC Name |
(6-bromoquinolin-8-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c11-9-4-7-2-1-3-12-10(7)8(5-9)6-13/h1-5,13H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBQPJPSNCZMFRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)CO)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60736095 | |
Record name | (6-Bromoquinolin-8-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60736095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1266728-35-1 | |
Record name | 6-Bromo-8-quinolinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1266728-35-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (6-Bromoquinolin-8-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60736095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (6-bromoquinolin-8-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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